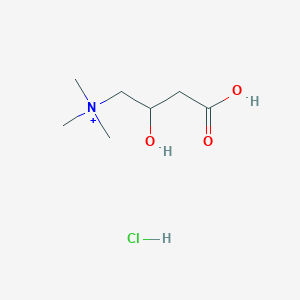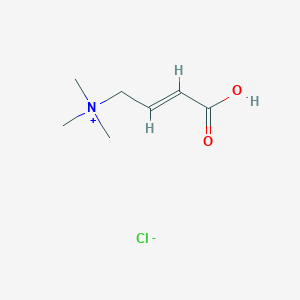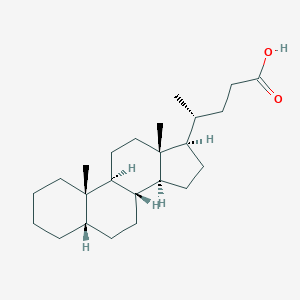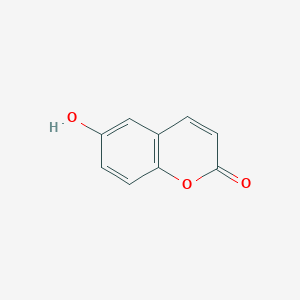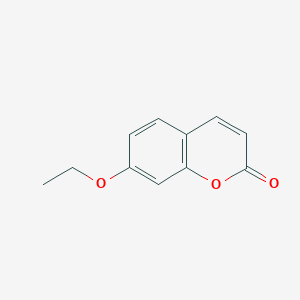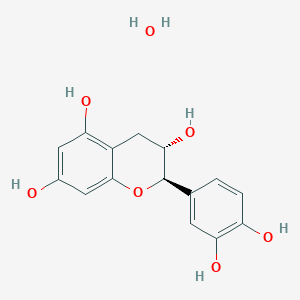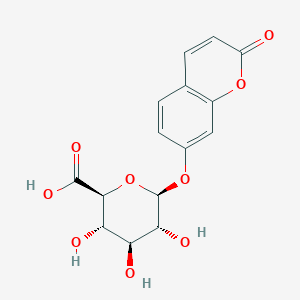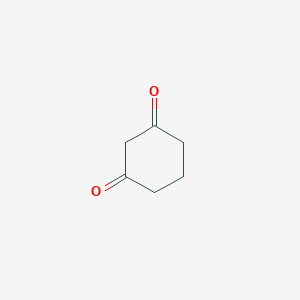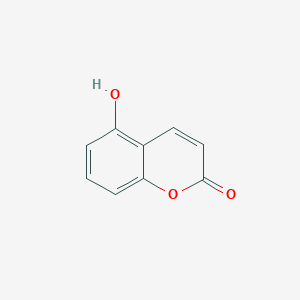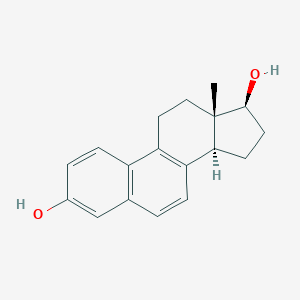
雌-1,3,5,7,9-五烯-3,17β-二醇
描述
Estra-1,3,5,7,9-pentaene-3,17beta-diol is a chemical compound with the molecular formula C18H20O2 and a molecular weight of 268.3502. It is a metabolite of equilin, a naturally occurring estrogen found in horses. This compound is known for its estrogenic activity and is used in various scientific research applications .
科学研究应用
Estra-1,3,5,7,9-pentaene-3,17beta-diol is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Chemistry: Used as a reference compound in the study of estrogenic activity and hormone synthesis.
Biology: Employed in cell culture studies to investigate the effects of estrogens on cell proliferation and differentiation.
Medicine: Used in the development of hormone replacement therapies and in the study of estrogen-related diseases such as breast cancer and osteoporosis.
作用机制
Target of Action
Estra-1,3,5,7,9-pentaene-3,17beta-diol, also known as Beta-Dihydroequilenin, is a metabolite of Equilin
Pharmacokinetics
Its solubility in dioxane, dmso, and methanol suggests that it may have good bioavailability.
Action Environment
Its storage temperature is recommended to be in a refrigerator , suggesting that temperature may affect its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of estra-1,3,5,7,9-pentaene-3,17beta-diol typically involves the hydrogenation of equilin. The reaction conditions include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in a suitable solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of estra-1,3,5,7,9-pentaene-3,17beta-diol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Estra-1,3,5,7,9-pentaene-3,17beta-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (for esterification) and methyl iodide (for etherification) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Esters and ethers of estra-1,3,5,7,9-pentaene-3,17beta-diol.
相似化合物的比较
Similar Compounds
Estradiol: Another potent estrogen with similar estrogenic activity but differs in its structure and potency.
Equilin: The parent compound of estra-1,3,5,7,9-pentaene-3,17beta-diol, with slightly different estrogenic properties.
Estrone: A less potent estrogen compared to estradiol and estra-1,3,5,7,9-pentaene-3,17beta-diol.
Uniqueness
Estra-1,3,5,7,9-pentaene-3,17beta-diol is unique due to its specific structure, which allows it to interact with estrogen receptors in a distinct manner. This compound’s ability to undergo various chemical reactions and its applications in scientific research make it a valuable tool in the study of estrogenic activity and hormone-related diseases .
属性
IUPAC Name |
(13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931405 | |
| Record name | beta-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-97-8 | |
| Record name | β-Dihydroequilenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Dihydroequilenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5,7,9-pentaene-3,17β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of β-dihydroequilenin in postmenopausal women?
A1: Research indicates that β-dihydroequilenin undergoes extensive metabolism, primarily in the liver. Following intravenous administration of radiolabeled β-dihydroequilenin sulfate to postmenopausal women, the major metabolites identified in urine were β-dihydroequilenin, equilin, equilenin, and 17β-dihydroequilenin. [] These metabolites were primarily excreted as glucuronide conjugates, with lesser amounts found in the unconjugated and sulfate-conjugated forms. [] Notably, no 17α-reduced metabolites were detected. []
Q2: How does the metabolic clearance rate of β-dihydroequilenin compare to other related estrogens?
A2: β-Dihydroequilenin exhibits a slower clearance rate compared to equilin, with a metabolic clearance rate (MCR) of 1252 L/day/m2 compared to equilin's MCR of 1982 L/day/m2 in men and 3300 L/day/m2 in postmenopausal women. [] This difference in clearance is thought to be related to the higher estrogenic potency of β-dihydroequilenin. []
Q3: How does the structure of β-dihydroequilenin relate to its estrogenic activity?
A3: While β-dihydroequilenin displays potent uterotropic activity, exceeding that of equilin sulfate, it demonstrates lower fibromatogenic activity compared to other ring B unsaturated estrogens like equilenin and α-dihydroequilenin. [] This suggests that subtle structural differences within this class of compounds can significantly influence their biological activity profiles.
Q4: How does β-dihydroequilenin interact with the enzyme Δ5-3-ketosteroid isomerase?
A4: β-Dihydroequilenin acts as a potent competitive inhibitor of Δ5-3-ketosteroid isomerase from Pseudomonas testosteroni. [] Upon binding to the enzyme's active site, it undergoes significant polarization, evidenced by spectral shifts in UV and fluorescence spectroscopy. [] This interaction highlights the potential for β-dihydroequilenin to influence steroid hormone metabolism.
Q5: How can the structure of β-dihydroequilenin be modified to enhance its potential as an estrone sulfatase inhibitor while retaining antioxidant properties?
A5: Research suggests that converting β-dihydroequilenin into its sulfamate derivative, such as compound J 1054, significantly enhances its inhibitory activity against both estrone sulfatase and phenylsulfatase. [] This modification also appears to amplify the compound's inherent antioxidant properties. [] These findings highlight the potential of targeted structural modifications to optimize the therapeutic profile of β-dihydroequilenin derivatives.
Q6: What are the implications of the metabolic conversions between equilin sulfate and β-dihydroequilenin sulfate?
A6: Research shows that equilin sulfate, a common component of conjugated equine estrogen preparations, undergoes significant metabolic conversion to both β-dihydroequilenin sulfate and β-dihydroequilenin. [, ] This interconversion is particularly significant as β-dihydroequilenin exhibits greater estrogenic potency compared to equilin sulfate. [, ] This suggests that the in vivo activity of equilin sulfate may be largely mediated through its conversion to these more potent metabolites. [, ]
Q7: What is the significance of the formation of β-dihydroequilenin sulfate from equilin sulfate?
A7: While β-dihydroequilenin sulfate is not a major component of conjugated equine estrogen preparations, its formation from the metabolism of equilin sulfate is noteworthy. [] This is primarily due to the potent uterotropic activity of β-dihydroequilenin, which significantly surpasses that of equilin sulfate. [] This metabolic conversion underscores the complex interplay between various estrogen metabolites and their potential influence on overall estrogenic activity in vivo. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


